![molecular formula C9H12ClN3O B14801889 2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)
2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloropyridine moiety, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carbaldehyde and (S)-2-aminopropanamide.
Condensation Reaction: The aldehyde group of 6-chloropyridine-3-carbaldehyde reacts with the amino group of (S)-2-aminopropanamide under mild acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide: The enantiomer of the compound with different stereochemistry.
N-((6-chloropyridin-3-yl)methyl)propanamide: Lacks the amino group, resulting in different chemical properties.
Uniqueness
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide is unique due to its chiral nature and the presence of both amino and chloropyridine groups, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12ClN3O |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H12ClN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
ORDLTCSQIZPCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1=CN=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


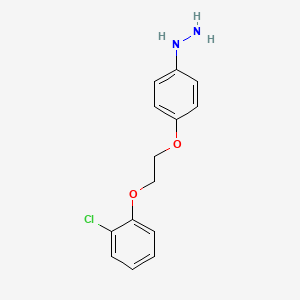
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)

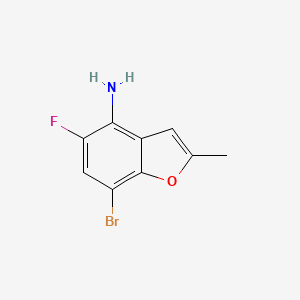
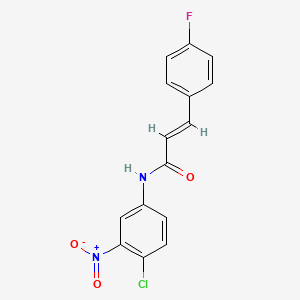
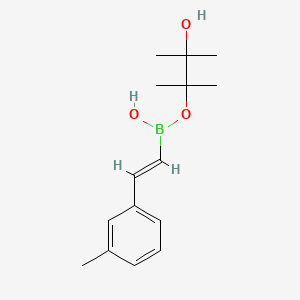
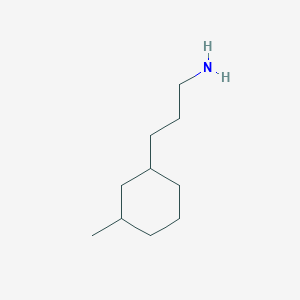
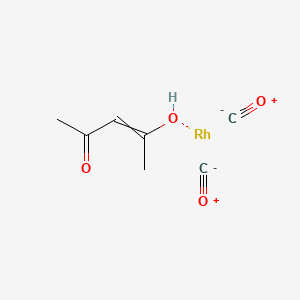
![N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)


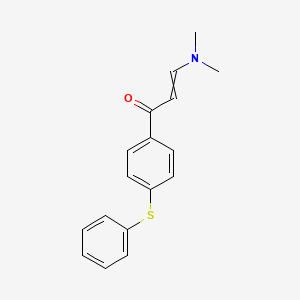
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
